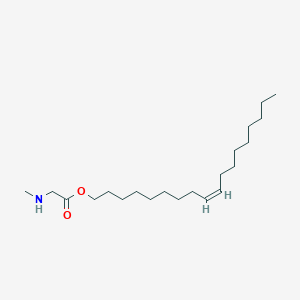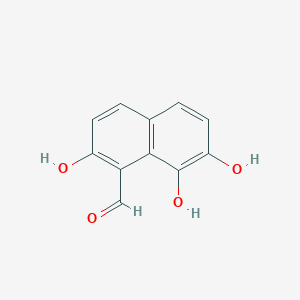
Pioglitazona-d4
Descripción general
Descripción
Pioglitazone D4 is a synthetic drug that belongs to the class of thiazolidinediones. It is used in the treatment of type 2 diabetes mellitus . Pioglitazone D4 is an isotopically labeled form of Pioglitazone, which is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Molecular Structure Analysis
The molecular formula of Pioglitazone is C19H20N2O3S . The structure of Pioglitazone includes a thiazolidinedione ring, which is critical for its activity as a PPAR-γ agonist .
Aplicaciones Científicas De Investigación
Tratamiento de la diabetes tipo 2
La pioglitazona fue uno de los primeros miembros de una nueva categoría de medicamentos para el tratamiento de la diabetes llamados sensibilizadores de la insulina . Se utiliza para el tratamiento de la diabetes tipo 2 y actúa reduciendo los niveles de glucosa en sangre .
Mejora de la sensibilidad a la insulina
La pioglitazona mejora la sensibilidad a la insulina del cuerpo (reduce la resistencia a la insulina) y, dado que no aumenta la secreción de insulina, hay poca preocupación por la hipoglucemia inducida por el fármaco .
Reducción de la grasa neutra en sangre
La pioglitazona tiene la capacidad de reducir la grasa neutra en sangre, lo cual es un efecto favorable adicional para los pacientes con obesidad e hiperlipidemia .
Inhibición de los procesos de las células cancerosas
La pioglitazona, un ligando sintético del receptor activado por proliferadores de peroxisomas (PPAR-γ), es conocida por inhibir numerosos procesos de las células cancerosas .
Reducción de las capacidades proliferativas e invasivas en las células de NSCLC
La pioglitazona redujo las capacidades proliferativas e invasivas en las células de cáncer de pulmón de células no pequeñas (NSCLC) . Indujo apoptosis de las células NSCLC y disminuyó la expresión de los genes MAPK, Myc y Ras .
Bloqueo de la cascada MAPK y la señalización TGFβ/SMADs
La pioglitazona suprime el crecimiento e invasión celular mediante el bloqueo de la cascada MAPK y la señalización TGFβ/SMADs .
Modulación de la bioenergética celular
La pioglitazona modula la bioenergética celular al afectar la tasa de acidificación extracelular (ECAR) y reducir los marcadores de metabolismo alterado de la glucosa en las células tratadas .
Aplicaciones de la microscopía de imágenes de duración de la fluorescencia (FLIM)
La pioglitazona se puede utilizar en microscopía de imágenes de duración de la fluorescencia (FLIM) para analizar varios aspectos de la ciencia de los materiales y la biología
Mecanismo De Acción
Target of Action
Pioglitazone-d4, also known as Pioglitazone D4, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Pioglitazone-d4 acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Biochemical Pathways
The activation of PPARγ by Pioglitazone-d4 influences the production of a number of gene products involved in glucose and lipid metabolism . This results in improved insulin sensitivity and enhanced uptake of blood glucose . Additionally, pioglitazone-d4 has been shown to downregulate MAPK, Myc, and Ras genes, which are involved in cell proliferation and invasion .
Pharmacokinetics
Pioglitazone-d4 is metabolized in the liver, primarily via CYP2C8 and 3A4, to active and inactive metabolites . The mean serum half-life of pioglitazone and its metabolites range from 3-7 hours . Genetic variation in the human genome, particularly in the genes CYP2C8 and PPARG, can affect the pharmacokinetics and pharmacodynamics of pioglitazone .
Result of Action
The primary result of Pioglitazone-d4 action is the lowering of blood glucose levels by improving target cell response to insulin, without increasing pancreatic insulin secretion . It also reduces proliferative and invasive abilities of certain cells and induces apoptosis .
Action Environment
The efficacy of Pioglitazone-d4 can be influenced by environmental factors such as diet and exercise . It is used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus . Furthermore, genetic factors can also contribute to the variability in response to Pioglitazone-d4 .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Pioglitazone-d4 plays a significant role in biochemical reactions. It enhances insulin action on liver, adipose tissue, and skeletal muscles, thus improving glycemic control in persons with type 2 diabetes . It interacts with enzymes, proteins, and other biomolecules, such as PPAR-γ , to exert its effects. The nature of these interactions involves the activation of PPAR-γ, which leads to the regulation of lipid and glucose metabolism .
Cellular Effects
Pioglitazone-d4 has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces proliferative and invasive abilities in non-small cell lung cancer (NSCLC) cells . It also induces apoptosis of NSCLC cells . Furthermore, it has been shown to correct multiple components of metabolic syndrome and improve nonalcoholic fatty liver disease/nonalcoholic steatohepatitis .
Molecular Mechanism
The mechanism of action of Pioglitazone-d4 involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it downregulates MAPK, Myc, and Ras genes, leading to a reduction of survivin and phosphorylated protein levels of the MAPK pathway . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition process, by down-regulating TGFβR1 and SMAD3 mRNA expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pioglitazone-d4 change over time. It has been shown to have a good safety profile, with no measurable biochemical toxicity observed in non-diabetic rat models even at the highest concentration of 45 mg kg –1 b.wt., for the duration of 28 days . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Pioglitazone-d4 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Specifically, it plays a role in lipid and glucose metabolism through its activation of PPAR-γ .
Propiedades
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-YBNXMSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Pioglitazone D4 in analytical chemistry, specifically in bioequivalence studies?
A1: Pioglitazone D4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify Pioglitazone and its metabolites in biological samples []. In bioequivalence studies, researchers aim to determine if two different formulations of a drug, such as a generic and brand-name version, release the active ingredient into the bloodstream at the same rate and extent.
Q2: How does the LC-MS/MS method described in the research paper achieve separation and detection of Pioglitazone and its metabolites?
A2: The research paper outlines a highly sensitive and specific LC-MS/MS method for the simultaneous determination of Pioglitazone, Keto Pioglitazone (M-III), and Hydroxy Pioglitazone (M-IV) in human plasma [].
- Sample preparation: A solid-phase extraction technique is employed to isolate the analytes (Pioglitazone and its metabolites) and the internal standards (including Pioglitazone D4) from the plasma matrix [].
- Chromatographic separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a Hypersil Gold column (100 mm × 4.6 mm, 5 μm) []. This specific column, through its chemical properties and physical characteristics, allows for efficient separation of the analytes based on their different affinities for the stationary phase and mobile phase.
- Mass Spectrometry Detection: The separated analytes eluting from the column are detected using a mass spectrometer (MS). The MS detector is set to monitor specific mass-to-charge ratios (m/z) that are unique to Pioglitazone, its metabolites, and their corresponding internal standards. This targeted detection provides high selectivity and sensitivity, enabling accurate quantification even at very low concentrations in plasma [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

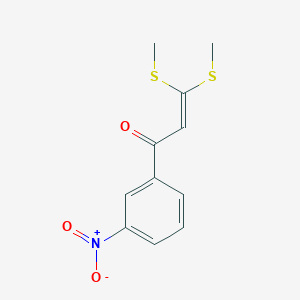
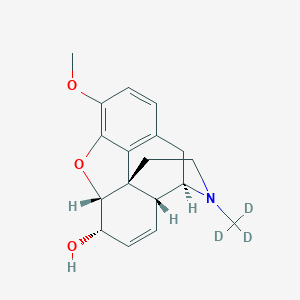
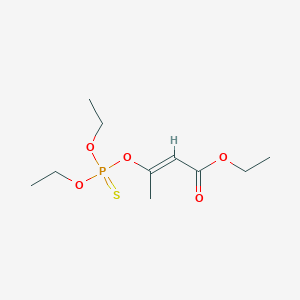


![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
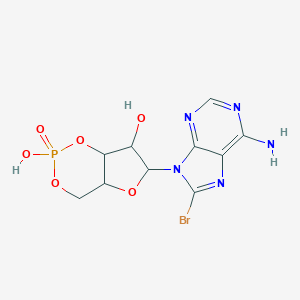
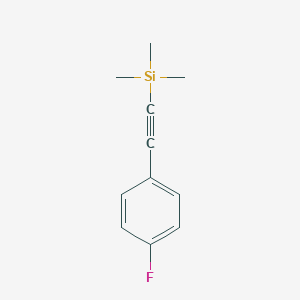
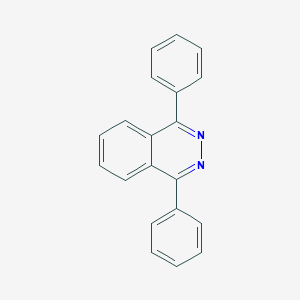
![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)
